Ph. Eur. Acceptance Criterion: Impurity A Limit (≤0.2%) vs. Other Specified Impurities
The Ph. Eur. monograph for spironolactone sets a specific limit for Delta-20-Spironolactone (Impurity A) of ≤0.2% . This limit differs from those of co-occurring specified impurities: Impurity B (≤0.3%), Impurity D (≤0.15%), and Impurity I (≤0.5%) . Impurity A is typically reported as 'Not Detected' (N.D.) in compliant batches, while total impurities must remain ≤0.7% . This explicit, impurity-specific threshold necessitates the use of the authentic Delta-20-Spironolactone reference standard for accurate quantitation.
| Evidence Dimension | Ph. Eur. Acceptance Limit (% area) |
|---|---|
| Target Compound Data | ≤0.2% (Impurity A / Delta-20-Spironolactone) |
| Comparator Or Baseline | ≤0.3% (Impurity B), ≤0.15% (Impurity D), ≤0.5% (Impurity I), ≤0.7% (Total) |
| Quantified Difference | Delta-20-Spironolactone limit is 0.1% tighter than Impurity B and 0.3% tighter than Impurity I. |
| Conditions | Spironolactone API batch release testing per Ph. Eur. monograph specifications. |
Why This Matters
Procurement of the correct, compendial-grade Delta-20-Spironolactone standard is mandatory for demonstrating compliance with the Ph. Eur. monograph, as use of any other compound would invalidate the impurity-specific acceptance criterion.
